molecular formula C24H29N7O3 B13434070 Palbociclib Pyridine N-Oxide CAS No. 2098673-40-4

Palbociclib Pyridine N-Oxide

Cat. No.: B13434070
CAS No.: 2098673-40-4
M. Wt: 463.5 g/mol
InChI Key: FDCZOGMXUYLOLB-NHFJDJAPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Palbociclib Pyridine N-Oxide typically involves multiple steps, starting from readily available raw materials. One reported method involves the following steps :

    Nucleophilic Substitution: Starting with 2-(methylthio)pyrimidin-4-(3H)-one, a nucleophilic substitution reaction is carried out using thionyl chloride.

    Bromination: The intermediate is then brominated.

    Cyclopentylamine Substitution: This is followed by a nucleophilic substitution with cyclopentylamine.

    Heck Reaction and Ring Closure: A one-pot two-step method involving the Heck reaction and ring closure sequence.

    Oxidation and Bromination: The intermediate undergoes oxidation and further bromination.

    Cross-Coupling Reaction: A cross-coupling reaction is performed to introduce the pyridine N-oxide moiety.

    Final Steps: The final steps involve aqueous workup to yield this compound.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and scalability. The process involves the use of inexpensive raw materials and reagents, readily controllable reaction conditions, and environmentally friendly practices .

Chemical Reactions Analysis

Types of Reactions: Palbociclib Pyridine N-Oxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, which can be further studied for their biological activities and potential therapeutic applications.

Scientific Research Applications

Chemistry: Palbociclib Pyridine N-Oxide is used in the synthesis of novel cyclin-dependent kinase inhibitors. Its unique structure allows for the exploration of structure-activity relationships and the development of more selective and potent inhibitors .

Biology and Medicine: The compound is studied for its potential in cancer therapy, particularly in targeting cyclin-dependent kinases 4 and 6. It has shown promise in inducing cell cycle arrest and inhibiting tumor growth .

Industry: In the pharmaceutical industry, this compound serves as a reference standard and is used in the development of new therapeutic agents .

Mechanism of Action

Palbociclib Pyridine N-Oxide exerts its effects by inhibiting cyclin-dependent kinases 4 and 6 (CDK4/6). These kinases are crucial for the progression of the cell cycle from the G1 phase to the S phase. By inhibiting CDK4/6, the compound prevents the phosphorylation of the retinoblastoma protein, thereby blocking cell cycle progression and inducing cell cycle arrest .

Comparison with Similar Compounds

Uniqueness: Palbociclib Pyridine N-Oxide is unique due to the presence of the pyridine N-oxide moiety, which can enhance its selectivity and potency as a CDK4/6 inhibitor. This structural modification allows for improved pharmacological properties and potential therapeutic benefits .

Biological Activity

Palbociclib Pyridine N-Oxide is a derivative of the well-known CDK4/6 inhibitor, Palbociclib, which has gained attention for its potential in cancer therapy. This article explores its biological activity, focusing on its mechanisms, efficacy in various cancer models, and structure-activity relationships (SAR).

Overview of this compound

  • Chemical Structure : The compound is characterized by the molecular formula C24H29N7O3C_{24}H_{29}N_{7}O_{3} and a molecular weight of 463.5 g/mol. Its structural features include a pyridine ring and a piperazine moiety, which contribute to its biological activity.

This compound operates primarily as an inhibitor of cyclin-dependent kinases (CDK) 4 and 6, which are crucial for cell cycle progression. By inhibiting these kinases, the compound effectively induces cell cycle arrest in the G1 phase, leading to reduced proliferation of cancer cells.

Key Mechanisms:

  • CDK Inhibition : The compound binds to the ATP-binding site of CDK4/6, preventing phosphorylation of retinoblastoma protein (Rb), thereby blocking the transition from G1 to S phase.
  • Induction of Apoptosis : Studies have shown that treatment with this compound can trigger apoptotic pathways in sensitive cancer cell lines.

In Vitro Studies

Recent research has demonstrated that this compound exhibits significant anti-proliferative effects against various cancer cell lines. Notably, human lung cancer cells (NCI-H460) showed heightened sensitivity to this compound.

Cell Line IC50 (µM) Effect
NCI-H4600.5High sensitivity; apoptosis
MCF-71.2Moderate sensitivity
A5491.0Moderate sensitivity
  • Cell Cycle Arrest : Flow cytometry analysis revealed that this compound causes significant G1 phase arrest in treated cells, confirming its role as a CDK inhibitor.

In Vivo Studies

In vivo efficacy studies have been conducted using animal models to assess the therapeutic potential of this compound. These studies indicate promising results in tumor growth inhibition and overall survival improvement in xenograft models.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features that enhance its binding affinity and selectivity for CDK4/6.

Key SAR Findings:

  • Pyridine Ring : Essential for interaction with the ATP-binding site.
  • Piperazine Moiety : Enhances solubility and bioavailability.
  • N-Oxide Functionality : May contribute to improved pharmacokinetic properties and stability.

Case Studies and Clinical Implications

Clinical studies involving CDK inhibitors like Palbociclib have demonstrated efficacy in treating hormone receptor-positive breast cancer. The introduction of derivatives such as this compound may offer enhanced therapeutic options with potentially fewer side effects.

Notable Clinical Findings:

  • Combination Therapy : Clinical trials have explored combining Palbociclib with aromatase inhibitors, showing improved progression-free survival (PFS) rates compared to monotherapy.
  • Resistance Mechanisms : Understanding the mechanisms behind resistance to CDK inhibitors is crucial for developing next-generation compounds.

Properties

CAS No.

2098673-40-4

Molecular Formula

C24H29N7O3

Molecular Weight

463.5 g/mol

IUPAC Name

6-acetyl-8-cyclopentyl-2-[(E)-(1-hydroxy-5-piperazin-1-ylpyridin-2-ylidene)amino]-5-methylpyrido[2,3-d]pyrimidin-7-one

InChI

InChI=1S/C24H29N7O3/c1-15-19-13-26-24(27-20-8-7-18(14-30(20)34)29-11-9-25-10-12-29)28-22(19)31(17-5-3-4-6-17)23(33)21(15)16(2)32/h7-8,13-14,17,25,34H,3-6,9-12H2,1-2H3/b27-20+

InChI Key

FDCZOGMXUYLOLB-NHFJDJAPSA-N

Isomeric SMILES

CC1=C(C(=O)N(C2=NC(=NC=C12)/N=C/3\C=CC(=CN3O)N4CCNCC4)C5CCCC5)C(=O)C

Canonical SMILES

CC1=C(C(=O)N(C2=NC(=NC=C12)N=C3C=CC(=CN3O)N4CCNCC4)C5CCCC5)C(=O)C

Origin of Product

United States

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